molecular formula C14H8Cl2O3 B12875988 3-(2,4-Dichlorophenoxy)-2-benzofuran-1(3H)-one CAS No. 61133-43-5

3-(2,4-Dichlorophenoxy)-2-benzofuran-1(3H)-one

Cat. No.: B12875988
CAS No.: 61133-43-5
M. Wt: 295.1 g/mol
InChI Key: ASZVZFSLRNQLRL-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenoxy)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofuranones It is characterized by the presence of a dichlorophenoxy group attached to the isobenzofuranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenoxy)isobenzofuran-1(3H)-one typically involves the reaction of 2,4-dichlorophenol with phthalic anhydride. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 3-(2,4-Dichlorophenoxy)isobenzofuran-1(3H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenoxy)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroquinones.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of dichlorohydroquinones.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2,4-Dichlorophenoxy)isobenzofuran-1(3H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenoxy)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenoxy)benzoic acid
  • 3-(2,4-Dichlorophenoxy)benzaldehyde
  • 3-(2,4-Dichlorophenoxy)benzyl alcohol

Uniqueness

3-(2,4-Dichlorophenoxy)isobenzofuran-1(3H)-one is unique due to its isobenzofuranone core, which imparts distinct chemical and biological properties compared to its analogs

Properties

CAS No.

61133-43-5

Molecular Formula

C14H8Cl2O3

Molecular Weight

295.1 g/mol

IUPAC Name

3-(2,4-dichlorophenoxy)-3H-2-benzofuran-1-one

InChI

InChI=1S/C14H8Cl2O3/c15-8-5-6-12(11(16)7-8)18-14-10-4-2-1-3-9(10)13(17)19-14/h1-7,14H

InChI Key

ASZVZFSLRNQLRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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